5-Bromo-6-chloro-1H-indol-3-yl acetate
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Description
“5-Bromo-6-chloro-1H-indol-3-yl acetate” is a chemical compound that is a histochemical substrate for esterase . It is also used in a medium for the identification of microorganisms .
Molecular Structure Analysis
The molecular structure of “5-Bromo-6-chloro-1H-indol-3-yl acetate” can be found in various databases . It’s important to note that the structure of a molecule can greatly influence its properties and reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-6-chloro-1H-indol-3-yl acetate” include a molecular weight of 372.685, a density of 1.4±0.1 g/cm3, a boiling point of 482.6±40.0 °C at 760 mmHg, and a melting point of 57-62ºC .Scientific Research Applications
Antiviral Activity
Scientific Field
Virology and antiviral drug development.
Summary
Researchers have explored the antiviral potential of indole derivatives. Specifically, 5-Bromo-6-chloro-1H-indol-3-yl acetate has been investigated for its inhibitory effects against various viruses.
Experimental Procedures
Results
- Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
Anti-HIV Activity
Scientific Field
Virology and HIV research.
Summary
Indole derivatives have been studied for their anti-HIV properties. Researchers have explored the potential of 5-Bromo-6-chloro-1H-indol-3-yl acetate as an anti-HIV agent.
Experimental Procedures
Results
- Indolyl and oxochromenyl xanthenone derivatives were investigated for their anti-HIV-1 activity, suggesting potential therapeutic applications .
Anti-Inflammatory Activity
Scientific Field
Pharmacology and inflammation research.
Summary
Chalcones of indole have been explored for their anti-inflammatory effects. One compound, 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol , showed promising anti-inflammatory activity.
Experimental Procedures
Results
These applications highlight the versatility of indole derivatives, including 5-Bromo-6-chloro-1H-indol-3-yl acetate , in various scientific fields. Further research may uncover additional therapeutic possibilities for this compound. 🌟
properties
IUPAC Name |
(5-bromo-6-chloro-1H-indol-3-yl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO2/c1-5(14)15-10-4-13-9-3-8(12)7(11)2-6(9)10/h2-4,13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNSHSQWMJVXLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CNC2=CC(=C(C=C21)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350891 |
Source
|
Record name | 5-Bromo-6-chloro-1H-indol-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-chloro-1H-indol-3-yl acetate | |
CAS RN |
102185-48-8 |
Source
|
Record name | 5-Bromo-6-chloro-1H-indol-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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